5-Methyl-2-phenyl-2-hexenal 5-Methyl-2-phenyl-2-hexenal (2E)-5-methyl-2-phenylhex-2-enal is a member of phenylacetaldehydes.
Brand Name: Vulcanchem
CAS No.: 188829-73-4
VCID: VC13399085
InChI: InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9-
SMILES: CC(C)CC=C(C=O)C1=CC=CC=C1
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol

5-Methyl-2-phenyl-2-hexenal

CAS No.: 188829-73-4

Cat. No.: VC13399085

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-phenyl-2-hexenal - 188829-73-4

Specification

CAS No. 188829-73-4
Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
IUPAC Name (E)-5-methyl-2-phenylhex-2-enal
Standard InChI InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9-
Standard InChI Key YURDCJXYOLERLO-LCYFTJDESA-N
Isomeric SMILES CC(C)C/C=C(/C=O)\C1=CC=CC=C1
SMILES CC(C)CC=C(C=O)C1=CC=CC=C1
Canonical SMILES CC(C)CC=C(C=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Methyl-2-phenyl-2-hexenal belongs to the phenylacetaldehyde family, featuring a hexenal backbone substituted with a phenyl group at C2 and a methyl group at C5. The (2E)-stereochemistry confers rigidity to the α,β-unsaturated system, as evidenced by its IUPAC name: (E)-5-methyl-2-phenylhex-2-enal . The SMILES notation CC(C)C/C=C(/C=O)\C1=CC=CC=C1\text{CC(C)C/C=C(/C=O)\C1=CC=CC=C1} and InChIKey YURDCJXYOLERLO-LCYFTJDESA-N provide unambiguous identifiers for its structure .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC13H16O\text{C}_{13}\text{H}_{16}\text{O}
Molecular Weight188.26 g/mol
IUPAC Name(E)-5-methyl-2-phenylhex-2-enal
SMILESCC(C)C/C=C(/C=O)\C1=CC=CC=C1
InChIKeyYURDCJXYOLERLO-LCYFTJDESA-N

Physicochemical Properties

The compound is a colorless to pale yellow liquid with a Kovats Retention Index of 1485 (non-polar) and 2083 (polar), indicating moderate volatility . Its insolubility in water but solubility in ethanol and oils aligns with its use in hydrophobic matrices .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, industrial production likely involves aldol condensation between phenylacetaldehyde and methylbutanal under basic conditions. The reaction’s stereoselectivity ensures predominant formation of the (E)-isomer, which is thermodynamically favored .

Quality Control Specifications

Commercial grades specify a purity ≥96% (by GC), with organoleptic profiles emphasizing cocoa, nutty, and fruity notes . Key quality parameters include:

Table 2: Industrial Specifications

ParameterSpecificationSource
Purity≥96% (sum of isomers)
AppearanceLight yellow liquid
AromaCocoa, nutty, honey
Refractive Index (20°C)1.531–1.536

Applications in Flavor, Fragrance, and Pharmaceuticals

Flavoring Agent

5-Methyl-2-phenyl-2-hexenal is pivotal in replicating chocolate and cocoa flavors in baked goods, confectionery, and beverages. At concentrations ≤10 ppm, it imparts bitter cocoa nuances, while higher doses evoke roasted and grassy undertones . The FDA and JECFA approve its use under FEMA GRAS# 4203, with typical usage levels of 0.1–5 mg/kg in food products .

Fragrance Formulations

In perfumery, the compound’s tenacity and diffusion make it a middle note in oriental and gourmand accords. Its compatibility with vanillin and ethyl maltol enhances complexity in cosmetic products like lotions and creams .

Pharmaceutical Intermediates

As a precursor to Schiff bases and heterocyclic compounds, it facilitates the synthesis of antimicrobial and anti-inflammatory agents. Recent patents highlight its role in prodrugs targeting neuraminidase inhibitors .

ParameterObservationDose (mg/kg/day)Source
MortalityNone0–70
Hematology↓ Monocytes (females)24–70
Organ Weights↑ Liver (females), ↑ Testes (males)70
HistopathologyNo treatment-related lesions0–70

Regulatory Status

The compound is listed in the FDA’s Substance Added to Food inventory and the IFRA Transparency List, permitting its use in food and cosmetics under Good Manufacturing Practices (GMP) .

Recent Advances and Future Directions

Biocatalytic Production

Emerging research explores lipase-catalyzed esterification to produce enantiopure derivatives for high-value fragrances. Immobilized Candida antarctica lipase B (CAL-B) achieves 92% conversion under solvent-free conditions .

Environmental Fate

Hydrolysis half-lives (t₁/₂) of 12–48 hours in aquatic media suggest moderate persistence. Photodegradation studies indicate rapid breakdown (t₁/₂ <6 hours) under UV irradiation, mitigating bioaccumulation risks .

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